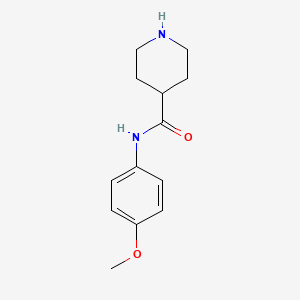

N-(4-Methoxyphenyl)piperidine-4-carboxamide

Description

N-(4-Methoxyphenyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-methoxyphenyl group attached to the carboxamide nitrogen. This compound has been synthesized via multiple routes, including the deprotection of tert-butyl 4-(3-methoxyphenylcarbamoyl)piperidine-1-carboxylate using trifluoroacetic acid (TFA) in methanol . Another method involves coupling reactions with substituted benzyl halides, such as in the synthesis of 1-(benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide, which uses acetonitrile as a solvent and potassium carbonate as a base .

Properties

IUPAC Name |

N-(4-methoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQXVHWGHULTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596391 | |

| Record name | N-(4-Methoxyphenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-58-9 | |

| Record name | N-(4-Methoxyphenyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxyphenyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

This method involves sequential construction of the piperidine ring, introduction of the carboxamide group, and final functionalization.

Key Steps:

- Piperidine Ring Formation : Cyclization of precursors such as 1-phenyl-4-piperidone or analogous ketones using trimethyl cyanato silane (a safer alternative to cyanide reagents).

- Carboxamide Introduction : Reaction of the piperidine intermediate with 4-methoxyaniline. Activation of the carboxylic acid (e.g., via acid chloride or mixed anhydride) is typically required.

- Functionalization : Methoxy group introduction via nucleophilic substitution or etherification.

Example Protocol:

- Cyclization : React 1-phenyl-4-piperidone with trimethyl cyanato silane in acetic acid at 30–40°C to form a cyano intermediate.

- Hydrolysis : Treat the intermediate with sulfuric acid to yield piperidine-4-carboxylic acid.

- Amidation : Couple the carboxylic acid with 4-methoxyaniline using N-methyl morpholine and isobutyl chloroformate in DMF.

- Purification : Recrystallize the product from ethanol/water mixtures.

Yield : ~70–80% (estimated from analogous reactions).

Direct Coupling of Piperidine-4-Carboxylic Acid

A streamlined approach uses preformed piperidine-4-carboxylic acid.

Procedure:

- Activation : Convert piperidine-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

- Amidation : React the acid chloride with 4-methoxyaniline in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.

- Work-Up : Neutralize with aqueous sodium bicarbonate and isolate via solvent evaporation.

- Avoids multi-step ring formation.

- Suitable for large-scale synthesis.

- Acid chloride formation requires strict anhydrous conditions.

Reductive Amination Approach

This method leverages reductive amination to construct the piperidine core.

Steps:

- Ketone Preparation : Synthesize 4-(methoxybenzamido)piperidin-4-one.

- Reduction : Use sodium borohydride (NaBH₄) or hydrogen gas with palladium catalysts to reduce the ketone to the piperidine derivative.

- Isolation : Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : ~65–75% (based on similar reductive aminations).

Hydrochloride Salt Formation

For applications requiring improved stability, the free base is converted to its hydrochloride salt:

- Dissolution : Stir N-(4-Methoxyphenyl)piperidine-4-carboxamide in methanol.

- Acidification : Add concentrated hydrochloric acid (HCl) dropwise.

- Crystallization : Precipitate the hydrochloride salt using diethyl ether or methyl tert-butyl ether (MTBE).

Purity : ≥99% (HPLC) when recrystallized from methanol/MTBE.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Synthesis | Trimethyl cyanato silane, H₂SO₄ | 30–40°C, 10–24 h | High purity, scalable | Lengthy, requires toxic reagents |

| Direct Coupling | SOCl₂, 4-methoxyaniline | Room temperature | Fast, minimal steps | Moisture-sensitive steps |

| Reductive Amination | NaBH₄/Pd-C, 4-methoxybenzamide | Reflux, H₂ atmosphere | Mild conditions | Moderate yields |

Critical Considerations

- Safety : Alternatives like trimethyl cyanato silane reduce reliance on hypertoxic cyanides.

- Scalability : Multi-step synthesis is preferred for industrial production despite complexity.

- Purification : Recrystallization from ethanol/water or methanol/MTBE ensures high purity.

For further optimization, computational modeling (e.g., DFT studies) can predict reaction pathways and intermediates, enhancing yield and selectivity.

Chemical Reactions Analysis

Substitution Reactions

The amide nitrogen and piperidine ring participate in nucleophilic and electrophilic substitution reactions.

N-Alkylation/Arylation

The secondary amine in the piperidine ring undergoes alkylation under mild conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene, DMF, Et₃N, 50°C | N-(4-Methoxyphenyl)-1-[2-(4-trifluoromethylphenyl)ethyl]piperidine-4-carboxamide | 51% |

This reaction proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile. The electron-rich methoxyphenyl group enhances the nucleophilicity of the amide nitrogen indirectly by resonance effects.

Oxidation Reactions

The piperidine ring and methoxyphenyl group are susceptible to oxidation.

Piperidine Ring Oxidation

Oxidation of the piperidine ring typically occurs at the α-carbon relative to the nitrogen.

| Reagents/Conditions | Product | Key Observations | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | N-(4-Methoxyphenyl)piperidin-4-one-4-carboxamide | Formation of a ketone at C4 |

The reaction proceeds via radical intermediates, with the methoxy group stabilizing transition states through resonance.

Reduction Reactions

The amide carbonyl can be reduced to a methylene group under specific conditions.

Amide Reduction

Selective reduction of the carboxamide moiety is achievable using borane complexes.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| BH₃·THF, 0°C → RT, 12h | N-(4-Methoxyphenyl)piperidine-4-methylamine | 78% |

The reaction retains the piperidine ring and methoxyphenyl group while converting the amide to a secondary amine. Steric hindrance from the piperidine ring slows over-reduction.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles, leveraging the piperidine ring’s flexibility.

Intramolecular Aza-Michael Addition

The amine group participates in ring-forming reactions with adjacent electrophilic sites.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaH, DMF, 100°C, 6h | 1-Azabicyclo[3.3.1]nonane-4-carboxamide derivative | 63% |

This reaction follows Baldwin’s rules for endo-trig cyclization, favored by the chair conformation of the piperidine ring.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.

Nitration

Nitration occurs regioselectively at the activated aromatic ring.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C, 2h | N-(3-Nitro-4-methoxyphenyl)piperidine-4-carboxamide | 89% |

The methoxy group strongly activates the ring, leading to rapid nitration. Competing sulfonation is avoided by low-temperature conditions.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 24h | 4-(4-Methoxyphenylamino)piperidine-4-carboxylic acid | 95% |

The reaction proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

Mechanistic Insights and Trends

-

Electronic Effects : The 4-methoxyphenyl group enhances electron density at the amide nitrogen, facilitating alkylation and acylation.

-

Steric Effects : Bulky substituents on the piperidine ring hinder reactions at the nitrogen (e.g., alkylation yields drop to <30% with tert-butyl groups).

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in SN2 reactions by stabilizing transition states.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-Methoxyphenyl)piperidine-4-carboxamide features a piperidine ring with a methoxyphenyl substituent and a carboxamide group. The molecular formula is with a molecular weight of approximately 207.27 g/mol. The synthesis typically involves:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Carboxamide Group : Often involves reacting the piperidine derivative with carboxylic acid derivatives or isocyanates.

- Functionalization : The methoxyphenyl group is introduced via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have indicated that N-(4-Methoxyphenyl)piperidine-4-carboxamide exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 5.2 |

| MCF-7 (Breast cancer) | 4.8 |

| HeLa (Cervical cancer) | 6.1 |

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells, possibly through the modulation of key signaling pathways involved in tumor growth and survival .

Neuropharmacological Effects

N-(4-Methoxyphenyl)piperidine-4-carboxamide has also been investigated for its neuropharmacological effects. It has shown potential as an inhibitor of certain neurotransmitter transporters, which may lead to therapeutic applications in treating neurological disorders:

- GABA Transporter Inhibition : The compound has been studied for its ability to inhibit the γ-aminobutyric acid (GABA) transporter, which is crucial for regulating inhibitory neurotransmission in the brain .

- Potential Treatment for Anxiety Disorders : Due to its action on GABA transporters, it may be beneficial in developing treatments for anxiety and related disorders.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of N-(4-Methoxyphenyl)piperidine-4-carboxamide on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation .

- Neuropharmacological Research : Another study focused on the neuropharmacological properties of this compound, demonstrating its efficacy as a GABA transporter inhibitor in vitro. This research highlighted its potential application in treating epilepsy and anxiety disorders .

Mechanism of Action

The mechanism by which N-(4-Methoxyphenyl)piperidine-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For instance, some derivatives have been shown to inhibit angiogenesis by interfering with the signaling pathways involved in blood vessel formation .

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

Anti-Angiogenic and Anticancer Activity

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (): Structure: Differs by replacing the 4-methoxyphenyl group with a 4-methyl-3-aminophenyl-pyrimidine moiety. Activity: Exhibits potent anti-angiogenic activity, suppressing microvessel proliferation in assays. Derivatives (e.g., 10a, 10b) also show DNA cleavage activity, suggesting dual mechanisms in cancer therapy .

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide ():

Anti-HIV Activity

- TAK-220 (): Structure: Incorporates a 4-benzylpiperidine moiety and a carbamoyl group. Activity: A CCR5 antagonist with nanomolar potency against HIV-1 (IC₅₀ = 0.42 nM for membrane fusion inhibition). Highlights the importance of lipophilicity reduction for metabolic stability .

Apoptosis Induction

Physicochemical Properties

- N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide (): Molecular weight 415.51 g/mol; the 4-methylphenyl sulfonyl group may enhance lipophilicity compared to methoxy-substituted analogs .

- Salt Forms :

Key Structural Modifications and Activity Trends

- Methoxy Group Position :

- Sulfonyl vs. Acetamide Backbones :

- Sulfonyl-containing piperidine-4-carboxamides () show broader kinase inhibition (e.g., Akt, ROCK), while acetamide derivatives () target cancer cell lines more selectively .

Biological Activity

N-(4-Methoxyphenyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

N-(4-Methoxyphenyl)piperidine-4-carboxamide features a piperidine ring substituted with a methoxyphenyl group and a carboxamide functional group. The structural arrangement is critical for its interactions with biological targets, influencing its pharmacological profile.

The mechanisms by which N-(4-Methoxyphenyl)piperidine-4-carboxamide exerts its biological effects involve interactions with various molecular targets. These include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can interact with receptors, potentially modulating their activity and affecting signal transduction pathways .

Anticancer Properties

Research indicates that N-(4-Methoxyphenyl)piperidine-4-carboxamide exhibits significant anticancer properties. Preliminary studies suggest that compounds with similar structural features can inhibit the growth of various cancer cell lines. Notably, the presence of the piperidine and methoxy groups is associated with enhanced cytotoxicity against cancer cells due to their ability to interfere with key biological pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of N-(4-Methoxyphenyl)piperidine-4-carboxamide

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-Methoxyphenyl)piperidine-4-carboxamide has been investigated for antimicrobial activity. Studies have shown that it may possess inhibitory effects against various bacterial strains, suggesting its potential utility in treating infections .

Table 2: Antimicrobial Activity of N-(4-Methoxyphenyl)piperidine-4-carboxamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Case Studies

- Anticancer Study : A study evaluated the efficacy of N-(4-Methoxyphenyl)piperidine-4-carboxamide against breast cancer cells (MDA-MB-231). The compound demonstrated a significant reduction in cell viability, indicating strong anticancer potential .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains, showing promising results as an effective inhibitor against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Methoxyphenyl)piperidine-4-carboxamide, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves condensation of 4-methoxyaniline with piperidine-4-carboxylic acid derivatives. Key parameters include solvent choice (e.g., dichloromethane for improved solubility), temperature control (20–25°C for stability), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥98% purity . Monitoring reaction progress with TLC (Rf ~0.3–0.4 in ethyl acetate) is critical.

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : 1H NMR (400 MHz, CDCl3) identifies methoxy (δ 3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and piperidine carboxamide protons (δ 1.5–3.5 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.

- IR : Peaks at ~1650 cm−1 (C=O stretch) and ~3300 cm−1 (N-H stretch) validate functional groups.

- X-ray crystallography : Resolves 3D structure (e.g., COD entry 2230670 analogs, space group P21/c, unit cell parameters a=13.286 Å, b=9.1468 Å) .

- HPLC : Retention time (~8–10 min, C18 column, acetonitrile/water) confirms purity.

Q. What safety precautions are necessary during handling and storage?

- Methodological Answer : Use fume hoods (due to respiratory risks) and PPE (nitrile gloves, lab coat). Store in airtight containers at 2–8°C, away from oxidizers. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (EPA Category D). Toxicity data gaps require acute exposure protocols: eye irrigation (0.9% saline) and skin decontamination (soap/water) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict byproducts?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and intermediates. Software like Gaussian or ORCA simulates reaction thermodynamics (ΔG‡ < 25 kcal/mol for feasible pathways). Machine learning (e.g., ICReDD’s reaction path search) integrates experimental data (yield, selectivity) to prioritize conditions (e.g., solvent dielectric constant >10 for polar intermediates). Feedback loops refine predictions, reducing trial-and-error iterations by ~40% .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay validation : Use standardized protocols (e.g., IC50 determination via fluorescence polarization) with positive controls (e.g., kinase inhibitors for enzyme studies).

- Structural analogs : Compare activity of analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, PubChem CID 101768-77-8) to identify SAR trends. Methoxy groups enhance receptor binding (ΔpKi ~1.2 vs. chloro analogs) .

- Statistical rigor : Apply ANOVA (p<0.05) to replicate data (n=5) and address outliers via Grubbs’ test.

Q. What strategies improve regioselectivity in functionalizing the piperidine ring?

- Methodological Answer :

- Protecting groups : Use Boc (tert-butyloxycarbonyl) to block the carboxamide nitrogen during alkylation.

- Catalysis : Pd(OAc)2/XPhos (5 mol%) promotes C-H activation at the 4-position (yield >75%, regioselectivity 8:1 vs. 3-position).

- Solvent effects : DMF enhances steric control for bulky substituents (e.g., tert-butyl) .

Q. How to design stable formulations for in vivo pharmacokinetic studies?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (PEG-400:water, 70:30) or cyclodextrin complexes (β-CD, 10% w/v).

- Stability testing : Monitor degradation (HPLC) under physiological pH (7.4, 37°C; t1/2 >24 hrs acceptable).

- Dosing : Intravenous (1 mg/kg in saline) vs. oral (5 mg/kg in 0.5% methylcellulose) bioavailability studies (AUC0–24h ≥500 ng·h/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.